![molecular formula C20H30N2O3S B5452581 (2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B5452581.png)
(2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with dimethyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethyl and sulfonyl groups. Common reagents used in these reactions include piperidine, methyl iodide, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The use of catalysts and solvents is carefully managed to maximize the production scale while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperacillin: A broad-spectrum antibiotic with a similar piperidine structure.
Bupivacaine: A local anesthetic with a related chemical framework.
Uniqueness
(2,6-Dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15-7-9-19(10-8-15)26(24,25)21-13-11-18(12-14-21)20(23)22-16(2)5-4-6-17(22)3/h7-10,16-18H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVDPINSSFJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
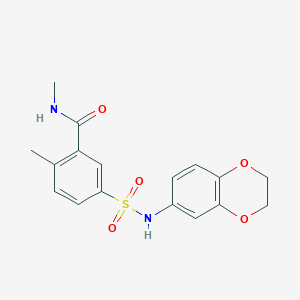
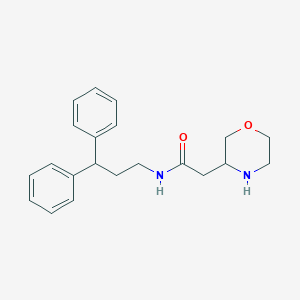
![N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B5452517.png)
![1-ethyl-4-[(3E)-hex-3-enoyl]-2,2-dimethylpiperazine](/img/structure/B5452521.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B5452525.png)
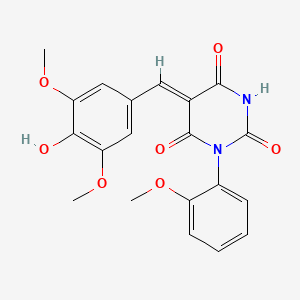
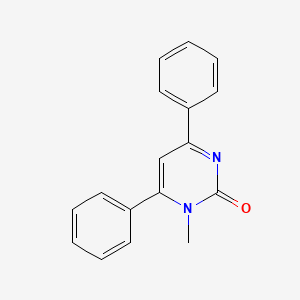
![7-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5452549.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5452552.png)
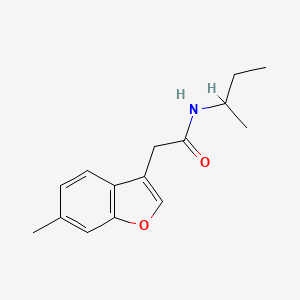
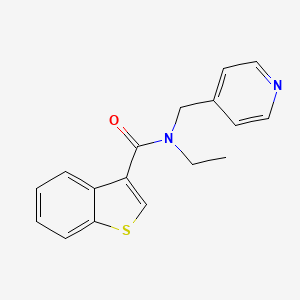
![4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5452567.png)
![2-(ethoxymethyl)-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5452575.png)
![methyl 2-[5-methyl-6-[(3E,5E)-6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoate](/img/structure/B5452592.png)
